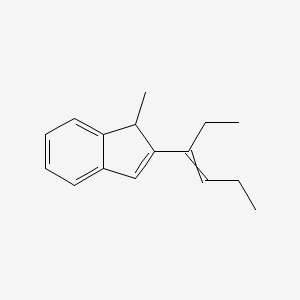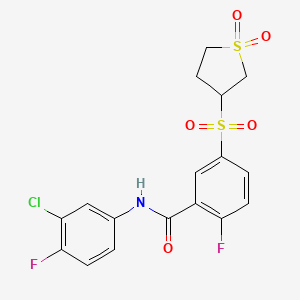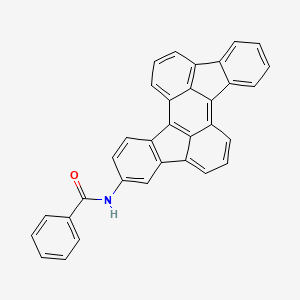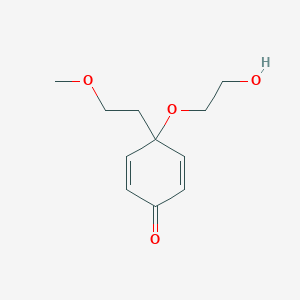![molecular formula C23H27N3O3 B12624362 (Azetidin-1-yl){4-hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-1,2-dimethyl-1H-benzimidazol-6-yl}methanone CAS No. 917956-99-1](/img/structure/B12624362.png)
(Azetidin-1-yl){4-hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-1,2-dimethyl-1H-benzimidazol-6-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Azetidin-1-yl){4-hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-1,2-dimethyl-1H-benzimidazol-6-yl}methanone is a complex organic compound that features a unique combination of azetidine and benzimidazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Azetidin-1-yl){4-hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-1,2-dimethyl-1H-benzimidazol-6-yl}methanone involves multiple steps, starting with the preparation of the azetidine and benzimidazole precursors. The azetidine ring can be synthesized via the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . The benzimidazole moiety can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors for the aza Paternò–Büchi reaction and the cyclization of o-phenylenediamine, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(Azetidin-1-yl){4-hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-1,2-dimethyl-1H-benzimidazol-6-yl}methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.
Reduction: The azetidine ring can be reduced to form different amine derivatives.
Substitution: The benzimidazole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents (HNO₃) and halogenating agents (Br₂, Cl₂).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (Azetidin-1-yl){4-hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-1,2-dimethyl-1H-benzimidazol-6-yl}methanone is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of (Azetidin-1-yl){4-hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-1,2-dimethyl-1H-benzimidazol-6-yl}methanone involves its interaction with specific molecular targets. The azetidine moiety may interact with enzymes or receptors, while the benzimidazole moiety can bind to DNA or proteins, leading to various biological effects . The exact pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit specific enzymes or disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Benzimidazole derivatives: Compounds containing the benzimidazole moiety, such as benzimidazole itself and its substituted derivatives.
Uniqueness
(Azetidin-1-yl){4-hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-1,2-dimethyl-1H-benzimidazol-6-yl}methanone is unique due to the combination of the azetidine and benzimidazole moieties in a single molecule. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
917956-99-1 |
|---|---|
Molecular Formula |
C23H27N3O3 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
azetidin-1-yl-[7-hydroxy-6-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-2,3-dimethylbenzimidazol-5-yl]methanone |
InChI |
InChI=1S/C23H27N3O3/c1-14-7-4-5-8-16(14)20(27)10-9-17-18(23(29)26-11-6-12-26)13-19-21(22(17)28)24-15(2)25(19)3/h4-5,7-8,13,20,27-28H,6,9-12H2,1-3H3/t20-/m1/s1 |
InChI Key |
CSVGDGQEJJYADQ-HXUWFJFHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](CCC2=C(C3=C(C=C2C(=O)N4CCC4)N(C(=N3)C)C)O)O |
Canonical SMILES |
CC1=CC=CC=C1C(CCC2=C(C3=C(C=C2C(=O)N4CCC4)N(C(=N3)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate](/img/structure/B12624290.png)



![3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline](/img/structure/B12624326.png)


![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B12624333.png)
![Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate](/img/structure/B12624334.png)

![5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4'-bipyridine](/img/structure/B12624354.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-](/img/structure/B12624356.png)
![4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid](/img/structure/B12624358.png)

